molecular formula C6H11BrO2 B145564 Ethyl 2-bromobutanoate CAS No. 533-68-6

Ethyl 2-bromobutanoate

Cat. No.: B145564
CAS No.: 533-68-6
M. Wt: 195.05 g/mol
InChI Key: XIMFCGSNSKXPBO-UHFFFAOYSA-N
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Description

Ethyl 2-bromobutanoate is an organic compound with the molecular formula C6H11BrO2. It is a colorless to slightly yellow liquid with a distinct odor. This compound is commonly used in organic synthesis due to its reactivity and versatility. It is known for its applications in various chemical processes, making it a valuable intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromobutanoate can be synthesized through the esterification reaction between ethyl alcohol (ethanol) and 2-bromobutyric acid. This process is typically catalyzed by sulfuric acid and conducted at elevated temperatures . Another method involves the reaction of γ-butyrolactone with dry hydrogen bromide in the presence of absolute ethanol .

Industrial Production Methods: On an industrial scale, the synthesis of ethyl 2-bromobutyrate often involves the use of technical grade γ-butyrolactone and commercial hydrogen bromide. The reaction mixture is cooled and maintained at specific temperatures to ensure optimal yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromobutanoate undergoes various chemical reactions, including nucleophilic substitution, ester hydrolysis, and reactions with bases. When exposed to water or hydroxide ions, it undergoes hydrolysis to yield ethanol and 2-bromobutyric acid .

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves bases such as sodium hydroxide or potassium hydroxide.

    Ester Hydrolysis: Conducted under basic conditions to accelerate the reaction rate.

Major Products Formed:

Scientific Research Applications

Ethyl 2-bromobutanoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The primary mechanism of action for ethyl 2-bromobutyrate involves nucleophilic substitution reactions. When exposed to nucleophiles such as hydroxide ions, the ester bond between the ethyl group and the bromobutyric acid moiety is broken, resulting in the formation of ethanol and 2-bromobutyric acid . This reaction is facilitated by the electron-withdrawing bromine atom, which stabilizes the transition state and enhances the reaction rate.

Comparison with Similar Compounds

Ethyl 2-bromobutanoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific reactivity and the presence of the bromine atom, which makes it a valuable intermediate in various chemical reactions and industrial applications.

Properties

IUPAC Name

ethyl 2-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-3-5(7)6(8)9-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMFCGSNSKXPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870591
Record name Butanoic acid, 2-bromo-, ethyl ester
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533-68-6
Record name Butanoic acid, 2-bromo-, ethyl ester
Source CAS Common Chemistry
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Record name Ethyl alpha-bromobutyrate
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Record name Ethyl 2-bromobutanoate
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Record name Butanoic acid, 2-bromo-, ethyl ester
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Record name Butanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromobutyrate
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Record name ETHYL .ALPHA.-BROMOBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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